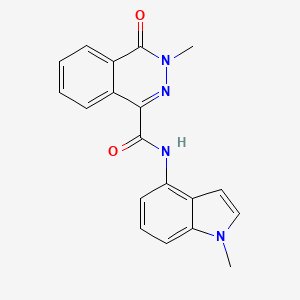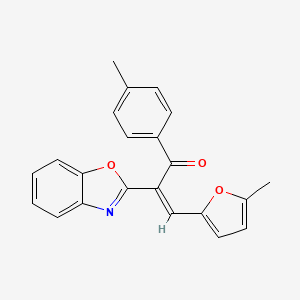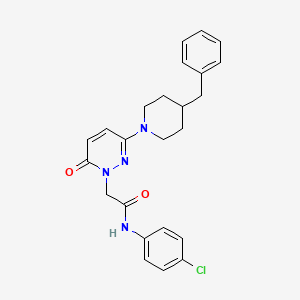![molecular formula C17H26BrN3O3S B12168639 Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12168639.png)
Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring, a thiazole ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a brominated precursor and an isopropyl group.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Tert-butyl Carbamate Group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it useful in the development of probes and inhibitors.
Medicine
In medicinal chemistry, tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is investigated for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and the piperidine ring are likely involved in binding to enzymes or receptors, while the tert-butyl carbamate group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar reactivity.
Thiazole derivatives: Compounds containing a thiazole ring, used in various chemical and biological applications.
Uniqueness
Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is unique due to its combination of functional groups. The presence of the thiazole ring, piperidine ring, and tert-butyl carbamate group provides a distinct set of chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H26BrN3O3S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromo-5-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H26BrN3O3S/c1-10(2)13-12(20-15(18)25-13)14(22)21-8-6-11(7-9-21)19-16(23)24-17(3,4)5/h10-11H,6-9H2,1-5H3,(H,19,23) |
InChI Key |
MNQIOFFBEBSHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168567.png)
![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)
![N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168579.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12168580.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12168585.png)

![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12168587.png)


![1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B12168613.png)
![N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168620.png)
